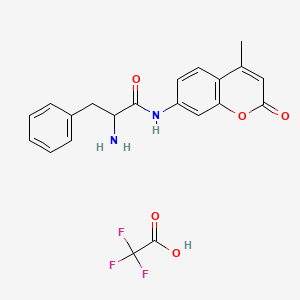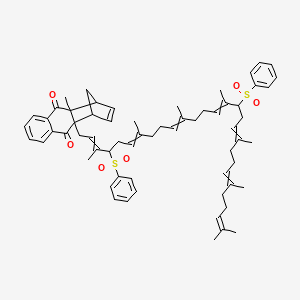
Driselase
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Driselase is a complex enzyme mixture derived from the fungus Basidiomycetes sp. It is primarily used for its ability to degrade plant cell walls, making it a valuable tool in various scientific and industrial applications. The enzyme mixture contains cellulase, hemicellulase, pectinase, and other glycoside hydrolases, which collectively facilitate the breakdown of complex carbohydrates in plant cell walls .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Driselase is typically prepared by cultivating the Basidiomycetes sp. fungus under specific conditions that promote the production of the desired enzymes. The cultivation process involves growing the fungus in a nutrient-rich medium, followed by the extraction and purification of the enzyme mixture. The optimal conditions for enzyme production include a temperature range of 25-30°C and a pH of 5.0-6.0 .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale fermentation processes. The fungus is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield. After fermentation, the enzyme mixture is extracted, purified, and formulated into a powder or liquid form for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Driselase undergoes several types of chemical reactions, primarily involving the hydrolysis of complex carbohydrates. The key reactions include:
Oxidation and Reduction: While this compound primarily functions as a hydrolytic enzyme, it can also participate in oxidation-reduction reactions, particularly in the presence of specific cofactors.
Common Reagents and Conditions
The enzymatic activity of this compound is influenced by factors such as pH, temperature, and the presence of specific ions. Common reagents used in reactions involving this compound include:
Sodium acetate buffer: Maintains the optimal pH for enzyme activity.
Mannitol: Used as an osmotic stabilizer during protoplast preparation.
Calcium and magnesium ions: Enhance enzyme activity by stabilizing the enzyme structure.
Major Products Formed
The primary products formed from reactions involving this compound are simple sugars such as glucose, xylose, and galacturonic acid. These products result from the hydrolysis of cellulose, hemicellulose, and pectin, respectively .
Aplicaciones Científicas De Investigación
Driselase has a wide range of scientific research applications, including:
Plant Cell Wall Analysis: Used to digest plant cell walls for the extraction and analysis of cell wall components.
Protoplast Preparation: Facilitates the removal of cell walls to produce protoplasts, which are used in genetic transformation and other cellular studies.
Feruloylated Oligosaccharides Isolation: Employed in the isolation and purification of feruloylated oligosaccharides from plant materials.
Metabolic Studies: Utilized in studies investigating the effects of dietary components on metabolic parameters, such as glucose and lipid metabolism.
Mecanismo De Acción
Driselase exerts its effects through the enzymatic hydrolysis of complex carbohydrates in plant cell walls. The enzyme mixture targets various polysaccharides, breaking them down into simpler sugars. The key molecular targets include cellulose, hemicellulose, and pectin. The hydrolysis process involves the cleavage of glycosidic bonds, facilitated by the catalytic activity of the enzymes present in this compound .
Comparación Con Compuestos Similares
Driselase is unique due to its broad spectrum of enzyme activities, which allows it to effectively degrade a wide range of plant cell wall components. Similar compounds include:
Cellulase: Specifically targets cellulose but lacks the broad-spectrum activity of this compound.
Pectinase: Primarily hydrolyzes pectin, with limited activity on other polysaccharides.
Hemicellulase: Targets hemicellulose but does not effectively degrade cellulose or pectin.
This compound’s combination of cellulase, hemicellulase, and pectinase activities makes it a versatile tool for plant cell wall degradation and related applications.
Propiedades
Número CAS |
85186-71-6 |
|---|---|
Fórmula molecular |
C63H78O6S2 |
Peso molecular |
995.4 g/mol |
Nombre IUPAC |
2-[4,16-bis(benzenesulfonyl)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-11-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C63H78O6S2/c1-45(2)22-18-23-46(3)24-19-26-48(5)36-40-58(70(66,67)54-30-12-10-13-31-54)50(7)29-21-28-47(4)25-20-27-49(6)37-41-59(71(68,69)55-32-14-11-15-33-55)51(8)42-43-63-53-39-38-52(44-53)62(63,9)60(64)56-34-16-17-35-57(56)61(63)65/h10-17,22,24-25,29-39,42,52-53,58-59H,18-21,23,26-28,40-41,43-44H2,1-9H3 |
Clave InChI |
DCOQAGJHKBSTAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCC(C(=CCCC(=CCCC(=CCC(C(=CCC12C3CC(C1(C(=O)C4=CC=CC=C4C2=O)C)C=C3)C)S(=O)(=O)C5=CC=CC=C5)C)C)C)S(=O)(=O)C6=CC=CC=C6)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


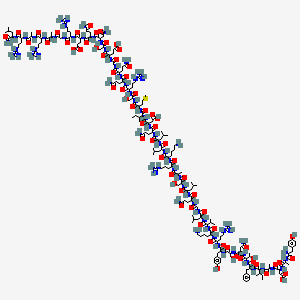
![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)

![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13393871.png)
![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)
![5-Butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13393887.png)
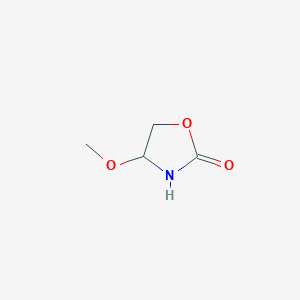
![(S)-N-(1-Indanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13393905.png)
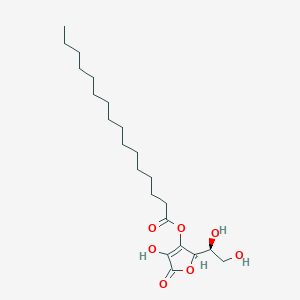
![N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13393911.png)



